molecular formula C17H16N6O3 B2583920 4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide CAS No. 1279214-55-9

4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide

Cat. No.: B2583920
CAS No.: 1279214-55-9
M. Wt: 352.354
InChI Key: BATHDPHODHESKN-UHFFFAOYSA-N
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Description

4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide is a useful research compound. Its molecular formula is C17H16N6O3 and its molecular weight is 352.354. The purity is usually 95%.
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Scientific Research Applications

Catalyst-Free Synthesis of Fused Tricyclic Derivatives

A study demonstrated the catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives via a four-component condensation reaction. This environmentally benign approach underlines the potential for developing novel compounds with minimized environmental impact, highlighting the versatility of imidazole derivatives in synthetic chemistry (Shaabani et al., 2014).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has shown these compounds exhibit significant cardiac electrophysiological activity. This suggests potential applications in developing treatments for arrhythmias, showcasing the therapeutic relevance of imidazole derivatives in cardiovascular research (Morgan et al., 1990).

Antiviral Agents Against Human Rhinovirus

A series of imidazo[1,2-a]pyridines, structurally related to known antivirals, were designed and tested as antirhinovirus agents. This research underscores the potential of imidazole and purine analogs in developing novel antiviral agents, expanding the scope of these compounds beyond traditional applications (Hamdouchi et al., 1999).

Reactivity of Imidazo-[5,1-C][1,2,4]Triazines

Investigations into the reactivity of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles demonstrated selective formation of monoamides. This study contributes to our understanding of nucleophilic reactivity in imidazo-triazine systems, which could be relevant for developing new synthetic pathways and compounds (Sadchikova & Mokrushin, 2014).

Synthesis of Imidazo[1,2-a]-s-triazine Nucleosides

The synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related nucleoside and nucleotide analogues represents a novel class of purine analogues. Such compounds were tested against various viruses, indicating the potential of imidazo-triazine derivatives in antiviral research (Kim et al., 1978).

Properties

IUPAC Name

4-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-8-9(2)23-12-14(21(3)17(26)20-15(12)25)19-16(23)22(8)11-6-4-10(5-7-11)13(18)24/h4-7H,1-3H3,(H2,18,24)(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATHDPHODHESKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.